

Pharmacological Profile of 4-Chloroethcathinone (4-CEC): A Technical Guide

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Compound of Interest

Compound Name: 4-Chloroethcathinone

Cat. No.: B12801267

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Introduction

4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, which has emerged as a new psychoactive substance (NPS) on the illicit drug market.[1][2] Structurally, it is a para-halogenated derivative of ethcathinone and is closely related to other synthetic cathinones like 4-chloromethcathinone (4-CMC) and mephedrone (4-methylmethcathinone).[1][3][4] Like other substances in this class, 4-CEC was designed to mimic the effects of established psychostimulants while circumventing existing drug control laws.[5] This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacological profile of 4-CEC, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for 4-CEC, like other synthetic cathinones, involves its interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By interfering with this process, 4-CEC alters monoaminergic neurotransmission.

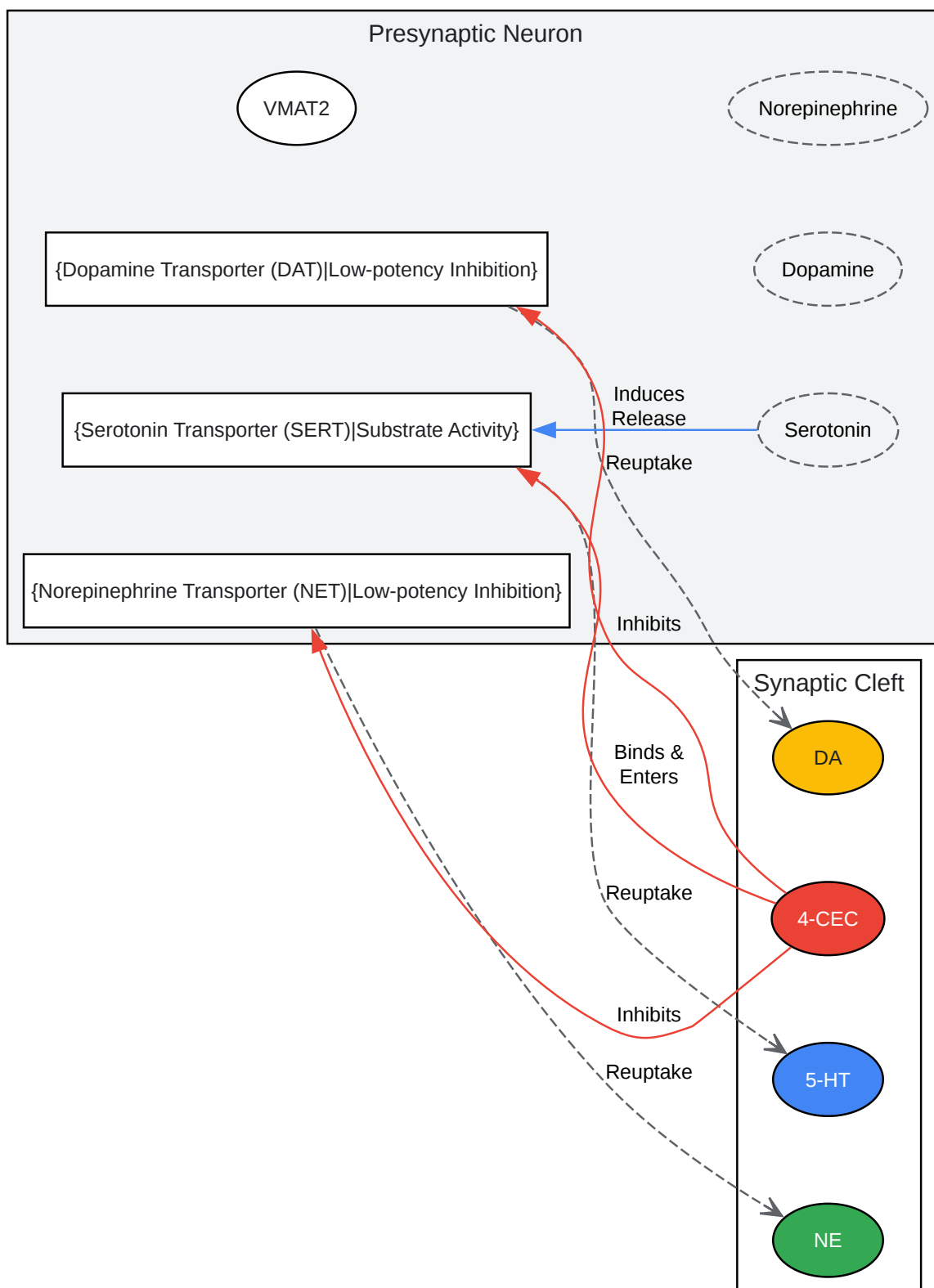
Studies have shown that 4-CEC acts as a low-potency uptake inhibitor at DAT and NET.^{[1][7]} In contrast, it functions as a substrate at SERT, meaning it is transported into the presynaptic neuron and can induce the reverse transport (efflux) of serotonin.^{[1][7][8]} This profile suggests a more pronounced effect on the serotonergic system compared to its influence on dopamine and norepinephrine pathways, distinguishing it from cathinones that are more potent dopamine reuptake inhibitors.^[8]

Quantitative Data on Monoamine Transporter Activity

The following table summarizes the in vitro activity of 4-CEC at rat monoamine transporters, comparing it with the well-characterized synthetic cathinone, mephedrone.

Compound	Transporter	Uptake Inhibition (IC ₅₀ , nM)	Release (EC ₅₀ , nM)
4-CEC	rDAT	>10,000	>10,000
rNET	4,874 ± 1,211	>10,000	
rSERT	1,466 ± 127	1,514 ± 204	
Mephedrone	rDAT	443 ± 46	51.5 ± 5.0
rNET	207 ± 25	42.1 ± 7.9	
rSERT	733 ± 134	121 ± 11	

Data sourced from Chojnacki et al., 2023.^[1]



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Caption: Mechanism of 4-CEC at monoamine transporters.

Pharmacokinetics and Metabolism

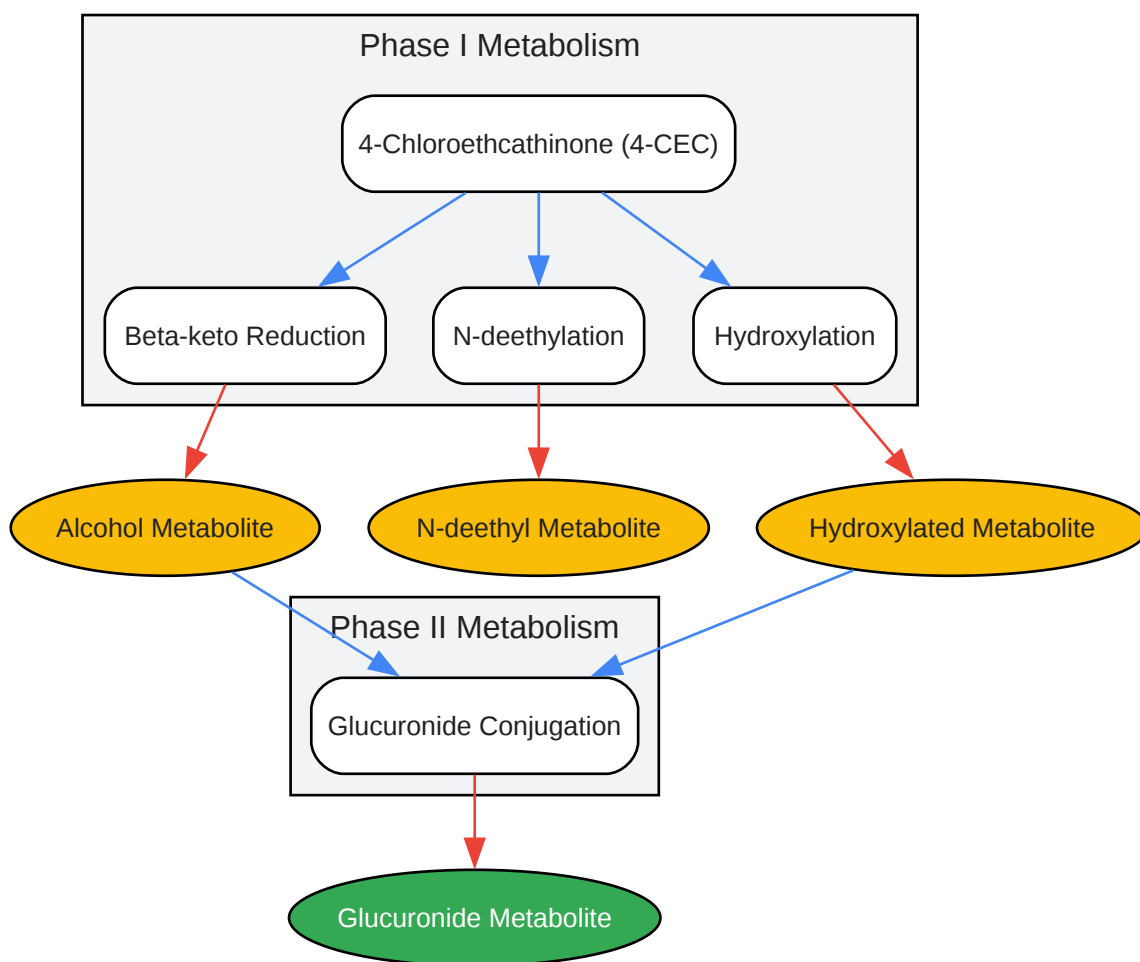
Limited data are available on the pharmacokinetics of 4-CEC in humans. User reports suggest common routes of administration include oral ingestion and insufflation.^[9]

Metabolism

In vitro studies using pooled human liver S9 fractions and microsomes have been conducted to elucidate the metabolic pathways of 4-CEC.^{[10][11]} The primary metabolic transformations involve:

- Reduction of the beta-keto group: The ketone moiety is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.
- N-deethylation: The ethyl group attached to the nitrogen atom is removed.
- Hydroxylation: Hydroxyl groups are added to the ethyl group or the aromatic ring.
- Oxidative deamination: The amino group is removed, leading to the formation of a ketone.
- Glucuronidation: Phase I metabolites containing a hydroxyl group can undergo conjugation with glucuronic acid.^[10]

The identification of these metabolites is crucial for developing analytical methods to detect 4-CEC use in forensic and clinical toxicology.^[11] Studies on its metabolic stability in human liver microsomes suggest it has a half-life of approximately 105 minutes, indicating it is likely an intermediate clearance compound.^[12]



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Caption: Major metabolic pathways of 4-CEC.

In Vivo Animal Studies

Animal models provide valuable insights into the physiological and behavioral effects of 4-CEC.

Locomotor Activity

In mice, 4-CEC has been shown to dose-dependently increase locomotor activity.[5][8] However, it is less efficacious in producing maximal stimulant effects compared to cocaine and methamphetamine, achieving about 74% of the peak effect of methamphetamine.[5] The duration of action for peak locomotor effects is approximately 2 to 3 hours.[5][8]

Cardiovascular Effects

In rats, 4-CEC produces modest increases in blood pressure and heart rate.^{[1][7]} It is notably less potent in its cardiovascular effects compared to 4-CMC and mephedrone, a finding consistent with its weaker activity at the norepinephrine transporter (NET).^{[1][7]}

Discriminative Stimulus Effects

Drug discrimination studies in rats are used to assess the subjective effects of a substance. 4-CEC fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine, indicating that it produces similar subjective effects.^{[5][8]} Notably, full substitution for these stimulants occurred at doses that also suppressed response rates, suggesting a complex behavioral profile.^{[5][8]} Uniquely among several tested cathinones, 4-CEC also fully substituted for MDMA, suggesting it has MDMA-like subjective effects, likely related to its activity at SERT.^[8]

Quantitative Data from In Vivo Studies

Study Type	Species	Effect	Potency/Efficacy
Locomotor Activity	Mice	Increased locomotion	Less efficacious than methamphetamine (~74%)
Cardiovascular	Rats	Increased blood pressure & heart rate	Less potent than 4-CMC and mephedrone
Drug Discrimination	Rats	Full substitution for Methamphetamine	ED ₅₀ = 3.2 mg/kg
Drug Discrimination	Rats	Full substitution for MDMA	ED ₅₀ = 0.9 mg/kg

Data compiled from Gatch et al., 2021 and Chojnacki et al., 2023.^{[1][8]}

Toxicity and Potential for Abuse

Abuse Liability

The ability of 4-CEC to increase locomotor activity and substitute for the discriminative stimulus effects of known drugs of abuse like methamphetamine, cocaine, and MDMA provides strong

evidence for its potential for abuse.^{[5][8]} Its action on the dopamine and serotonin systems is consistent with a rewarding and reinforcing profile.

Adverse Effects and Toxicity

While specific clinical data on 4-CEC toxicity is scarce, it is expected to produce adverse effects similar to other synthetic cathinones, including cardiovascular stimulation (hypertension, tachycardia) and central nervous system effects.^{[1][7]} Forensic investigations have identified 4-CEC in samples related to intoxications and overdoses, often in combination with other substances.^{[2][13][14]}

Recent animal studies have raised concerns about its neurotoxicity. A single "binge" exposure to 4-CEC in mice was shown to trigger immediate and long-lasting cognitive dysfunction, including impairments in learning and memory.^[14] Young mice appeared to be more susceptible to these effects than adult mice, highlighting potential risks for adolescent users.^[14]

Experimental Protocols

The characterization of 4-CEC's pharmacological profile relies on established in vitro and in vivo methodologies.

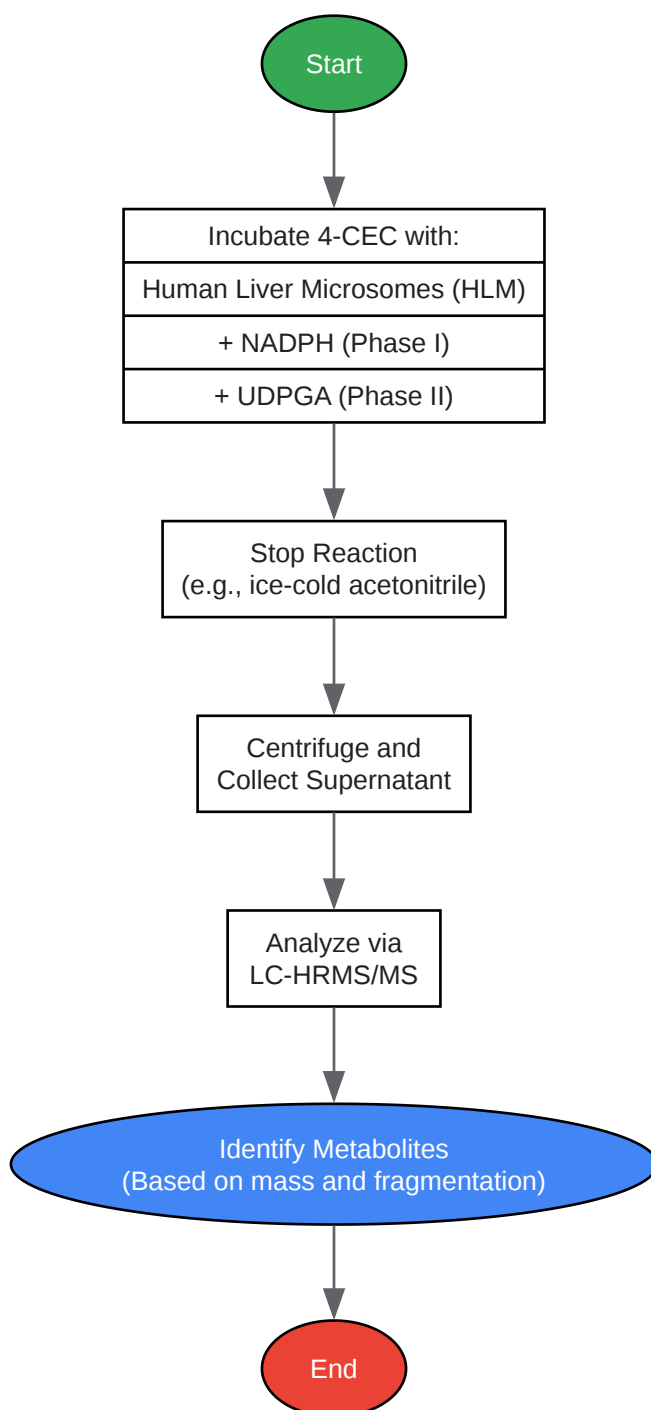
In Vitro Monoamine Transporter Assays

- Objective: To determine the affinity (IC₅₀ for uptake inhibition) and efficacy (EC₅₀ for release) of 4-CEC at DAT, NET, and SERT.
- Methodology:
 - Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rats (e.g., caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT).^[7]
 - Uptake Inhibition Assay: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of 4-CEC. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of 4-CEC that inhibits uptake by 50% (IC₅₀) is calculated.

- Release Assay: Synaptosomes are preloaded with a radiolabeled monoamine. They are then exposed to varying concentrations of 4-CEC, and the amount of radioactivity released from the synaptosomes is measured to determine the EC₅₀ value.[\[1\]](#)

In Vitro Metabolism Studies

- Objective: To identify the major metabolites of 4-CEC.
- Methodology:
 - Incubation: 4-CEC is incubated with human liver microsomes (HLM) or S9 fractions, which contain a mixture of metabolic enzymes. Co-factors necessary for Phase I (e.g., NADPH) and Phase II (e.g., UDPGA) reactions are included.[\[10\]](#)[\[11\]](#)
 - Sample Preparation: The reaction is stopped, and the mixture is centrifuged. The supernatant, containing the parent drug and its metabolites, is collected.[\[11\]](#)
 - Analysis: The sample is analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This technique separates the different compounds and provides accurate mass measurements, allowing for the identification and structural elucidation of the metabolites.[\[10\]](#)[\[11\]](#)



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Caption: Workflow for in vitro metabolism studies of 4-CEC.

Conclusion

4-Chloroethcathinone is a synthetic cathinone with a distinct pharmacological profile characterized by low-potency inhibition of DAT and NET and potent substrate activity at SERT. This profile translates to MDMA-like subjective effects and a significant potential for abuse. In vivo studies confirm its stimulant properties but show it to be less potent in producing cardiovascular effects than its close analog, 4-CMC. Emerging evidence of its potential to cause long-term cognitive deficits, particularly in younger individuals, underscores the significant public health risk it poses. Further research is imperative to fully understand its pharmacokinetics, long-term toxicity, and the specific mechanisms underlying its neurotoxic effects to better inform public health policies and clinical interventions.[15]

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